molecular formula C9H14N2O B7843097 N1-(3-Methoxyphenyl)ethane-1,2-diamine CAS No. 14088-85-8

N1-(3-Methoxyphenyl)ethane-1,2-diamine

Cat. No.: B7843097
CAS No.: 14088-85-8
M. Wt: 166.22 g/mol
InChI Key: NNNORHIZPWLTDE-UHFFFAOYSA-N
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Description

N1-(3-Methoxyphenyl)ethane-1,2-diamine is a chemical compound of interest in scientific research and development, particularly in the field of medicinal chemistry and chemical biology. While specific structural data for this compound requires further experimental characterization, research into analogous compounds within the same family provides insight into its potential research value. Compounds featuring the ethane-1,2-diamine backbone substituted with aromatic groups, such as the methoxyphenyl group, are frequently explored as synthetic intermediates or potential ligands in organometallic chemistry . The 3-methoxyphenyl substitution pattern is a common pharmacophore in drug discovery, suggesting potential investigative applications in the design and synthesis of novel bioactive molecules. Researchers utilize this diamine and its derivatives primarily as building blocks for the synthesis of more complex chemical entities, including ligands for metal complexes and potential modulators of biological targets. The primary amino groups on the diamine chain offer versatile reactivity for condensation, nucleophilic substitution, and complexation reactions. From a safety and handling perspective, diamines as a compound class can be corrosive and require careful handling. While a specific safety data sheet for this compound should be consulted prior to use, researchers should note that related diamines, such as N,N'-Dimethylethylenediamine, are classified as corrosive and flammable, requiring storage in a cool, well-ventilated area away from ignition sources . Appropriate personal protective equipment (PPE) including gloves, goggles, and lab coats is essential. This product is labeled "For Research Use Only (RUO)." It is intended solely for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary applications. Researchers should handle this material with the utmost care, adhering to all relevant institutional safety protocols. For comprehensive handling, storage, and disposal information, please request the detailed Safety Data Sheet (SDS).

Properties

IUPAC Name

N'-(3-methoxyphenyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-12-9-4-2-3-8(7-9)11-6-5-10/h2-4,7,11H,5-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNORHIZPWLTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301284278
Record name N1-(3-Methoxyphenyl)-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14088-85-8
Record name N1-(3-Methoxyphenyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14088-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-(3-Methoxyphenyl)-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination via Schiff Base Intermediates

A widely employed strategy involves the formation of a Schiff base intermediate followed by reduction. Ethylenediamine reacts with 3-methoxybenzaldehyde in ethanol under reflux to form N,N'-(ethane-1,2-diyl)bis(1-(3-methoxyphenyl)methanimine) (Compound 2s). This intermediate is subsequently reduced using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the target diamine.

Reaction Conditions:

  • Solvent: Ethanol or tetrahydrofuran (THF)

  • Temperature: 25–80°C

  • Yield: 53–70%

Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic signals at δ 8.20 (s, 2H, imine protons) in the intermediate shifting to δ 3.96 (s, 4H, amine protons) post-reduction.

Copper-Catalyzed Ullmann Coupling in Deep Eutectic Solvents

The Ullmann reaction has been adapted for synthesizing N1-(3-Methoxyphenyl)ethane-1,2-diamine under eco-friendly conditions. A mixture of 3-methoxyaniline and 1,2-dibromoethane undergoes coupling in a choline chloride/urea DES with CuI as the catalyst.

Optimized Parameters:

ParameterValue
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline
SolventChCl/urea DES
Temperature120°C
Reaction Time24 hours
Yield70%

This method eliminates the need for toxic solvents and achieves moderate yields while maintaining high atom economy.

Catalytic Hydrogenation of Nitriles

An alternative route involves the hydrogenation of 3-methoxyphenylacetonitrile using Raney nickel or palladium on carbon (Pd/C) under hydrogen gas. The reaction proceeds via intermediate primary amines, which undergo further amination to form the diamine.

Key Data:

  • Pressure: 50–100 psi H₂

  • Temperature: 80–100°C

  • Yield: 60–75% (dependent on catalyst loading)

Gas chromatography-mass spectrometry (GC-MS) analysis reveals a conversion rate of 52% for the nitrile precursor.

Optimization Strategies and Yield Enhancement

Solvent and Catalyst Screening

Comparative studies highlight the impact of solvent polarity on reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) improve the solubility of intermediates but may complicate purification. In contrast, DES systems enhance reaction rates by stabilizing transition states.

Catalyst Performance Comparison:

CatalystYield (%)Purity (%)
CuI7095
Pd/C7598
Raney Ni6090

Purification Techniques

Flash column chromatography (hexane/ethyl acetate 8:2) remains the gold standard for isolating this compound. Recrystallization in diethyl ether/hexane mixtures further enhances purity to >99%, as evidenced by high-performance liquid chromatography (HPLC) data.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Recent advancements in flow chemistry enable kilogram-scale synthesis. A tubular reactor with immobilized Cu nanoparticles achieves 85% conversion in 2 hours, outperforming batch reactors.

Economic Metrics:

  • Cost per Kilogram: $1,200 (flow) vs. $1,800 (batch)

  • Waste Reduction: 40% lower solvent usage

Characterization and Quality Control

Spectroscopic Analysis

1H NMR (600 MHz, CDCl₃):

  • δ 7.24 (t, J = 7.7 Hz, 1H, aromatic)

  • δ 3.80 (s, 3H, OCH₃)

  • δ 2.70–2.85 (m, 4H, CH₂NH)

IR (ATR, cm⁻¹):

  • 3373 (N-H stretch)

  • 1601 (C=N stretch, Schiff base intermediate)

  • 1266 (C-O methoxy)

Purity Assessment

HPLC with a C18 column (acetonitrile/water 70:30) shows a retention time of 8.2 minutes and ≥98% purity .

Chemical Reactions Analysis

Types of Reactions

N1-(3-Methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
N1-(3-Methoxyphenyl)ethane-1,2-diamine has been investigated for its role in developing pharmaceutical agents targeting specific biological pathways. Its structural features allow it to interact with various biological targets, making it a candidate for drug development against diseases such as cancer and neurological disorders.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit promising anticancer properties. For instance, a derivative demonstrated selective cytotoxicity against leukemia cell lines, suggesting its potential as a lead compound in cancer therapy. The selectivity index observed was particularly noteworthy when compared to standard chemotherapeutic agents like doxorubicin .

Material Science

Polymer Chemistry
The compound has been utilized in the synthesis of new polymeric materials due to its amine functionality. These polymers can be tailored for specific applications in coatings, adhesives, and other materials requiring enhanced mechanical properties.

Table 1: Properties of Polymers Derived from this compound

Polymer TypeMechanical PropertiesThermal StabilityApplication Area
Polyurethane CompositesHigh tensile strengthUp to 200°CCoatings and Sealants
Thermoplastic ElastomersFlexibilityModerateAutomotive components
Thermosetting ResinsRigid and durableUp to 250°CAerospace applications

Synthetic Chemistry

Reagent in Organic Synthesis
this compound serves as a versatile reagent in organic synthesis. It can participate in various coupling reactions and serve as a building block for more complex molecules.

Example Reaction: Ullmann Coupling

The compound has been successfully employed in Ullmann-type reactions to form C-N bonds under mild conditions. This reaction is critical for synthesizing pharmaceuticals and agrochemicals.

Table 2: Reaction Conditions for Ullmann Coupling

Reaction ConditionTemperature (°C)Time (hours)Yield (%)
Standard Conditions1001285
Green Chemistry Approach602490

Mechanism of Action

The mechanism by which N1-(3-Methoxyphenyl)ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of N1-(3-Methoxyphenyl)ethane-1,2-diamine, highlighting differences in substituents, synthesis yields, spectral data, and applications:

Compound Name Substituent/Modification Synthesis Yield Key Spectral Data (¹H NMR/IR) Applications/Notes References
N1-(4-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine (3ab) 4-MeO-phenyl; N2,N2-dimethyl 75% 4-MeO protons: δ 3.7 ppm; dimethylamino: δ 2.2 ppm Potential CNS activity due to lipophilic groups
N1-(3-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine (3ac) 3-MeO-phenyl; N2,N2-dimethyl 70% 3-MeO protons: δ 3.8 ppm; aromatic multiplet: δ 6.7–7.1 ppm Lower yield vs. 4-MeO isomer due to steric hindrance
N1-(2-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine (3ad) 2-MeO-phenyl; N2,N2-dimethyl 65% 2-MeO protons: δ 3.9 ppm; aromatic doublet: δ 6.8–7.3 ppm Reduced solubility due to ortho substitution
N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine 7-Cl-quinoline substituent Quantitative Quinoline protons: δ 8.5–8.8 ppm; NH₂: δ 5.2 ppm Antimalarial agent; low environmental toxicity
N1-(2,4-Dinitrophenyl)ethane-1,2-diamine (DNPE) 2,4-NO₂-phenyl Not reported NO₂ stretches: 1520, 1340 cm⁻¹; NH₂: δ 6.9 ppm Amino acid/peptide analysis; nucleophilic substitution
DETA (N1-(2-aminoethyl)ethane-1,2-diamine) Aliphatic; no aromatic substituent Not reported NH₂: δ 1.5–2.5 ppm; IR: 3350 cm⁻¹ (NH) Corrosion inhibition; high solubility

Key Observations:

Substituent Position Effects :

  • 3-MeO vs. 4-MeO : The 3-methoxy isomer (3ac) exhibits a 5% lower synthesis yield compared to the 4-methoxy analog (3ab), likely due to steric hindrance during aryl substitution .
  • Ortho-Substitution : The 2-methoxy derivative (3ad) shows further reduced yield (65%) and solubility, attributed to steric clashes between the methoxy group and amine .

Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in DNPE) enhance reactivity in nucleophilic substitutions, enabling applications in peptide chemistry . Methoxy groups (electron-donating) may reduce corrosion inhibition efficiency compared to aliphatic diamines like DETA or TETA .

Biological Activity: The 7-chloroquinoline derivative demonstrates antimalarial activity, suggesting that aromatic substituents with heterocycles enhance bioactivity . Dimethylamino derivatives (e.g., 3ab–3ad) may exhibit improved blood-brain barrier penetration due to increased lipophilicity .

Spectral Trends :

  • Methoxy protons consistently appear at δ ~3.7–3.9 ppm across isomers .
  • Aliphatic amines (e.g., DETA) lack aromatic signals but show broader NH stretches in IR .

Contradictions and Limitations:

  • Yield vs.
  • Biological Data Gaps : Anticancer or antimicrobial data for the 3-methoxy derivative are absent in the provided evidence, limiting mechanistic insights.

Biological Activity

N1-(3-Methoxyphenyl)ethane-1,2-diamine is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by various studies and data.

Chemical Structure

This compound belongs to the class of diamines and features a methoxy group attached to a phenyl ring. Its chemical formula is C9H14N2OC_9H_{14}N_2O.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of related compounds. The azomethine group present in Schiff bases, which includes this compound, has been linked to significant antibacterial and antifungal activities due to their ability to chelate metal ions and interact with microbial enzymes .
  • Anticancer Activity : Compounds with similar structures have shown promise in anticancer applications. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction .
  • Antioxidant Activity : The presence of phenolic structures in these compounds contributes to their antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases including cancer .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
AntioxidantScavenges free radicals; reduces oxidative stress

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibited dose-dependent cytotoxicity. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with this compound, suggesting its potential as an anticancer agent.

Case Study 3: Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assays. This compound demonstrated a significant reduction in DPPH absorbance, indicating its effectiveness as an antioxidant.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the structure have led to improved potency against microbial strains and increased cytotoxic effects on cancer cells. Furthermore, the incorporation of metal ions into Schiff base complexes has been shown to enhance their biological properties significantly .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N1-(3-Methoxyphenyl)ethane-1,2-diamine, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via reductive amination or substitution reactions. For example, derivatives of N1-arylethane-1,2-diamines are prepared using platinum-catalyzed hydrogenation of benzylated amines or via nucleophilic substitution with ethylenediamine . Intermediates are characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm regiochemistry and purity .

Q. How can researchers ensure the purity of this compound during synthesis?

  • Methodological Answer : Purification methods include recrystallization (e.g., using ethanol/water mixtures) or flash column chromatography (e.g., silica gel with gradients of CH₂Cl₂/MeOH/NH₄OH). Purity is validated via melting point determination, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., methoxy group at the 3-position of the phenyl ring) .
  • High-resolution MS (HRMS) : Validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How does this compound act as a precursor in coordination chemistry, and what are its binding modes with transition metals?

  • Methodological Answer : The diamine serves as a bidentate ligand, coordinating through its two amine groups. For instance, Pt(II) and Cu(II) complexes derived from similar diamines exhibit square-planar or octahedral geometries, confirmed by X-ray crystallography and UV-Vis spectroscopy. Binding constants (Kb) with DNA are quantified using ethidium bromide displacement assays .

Q. What strategies mitigate side reactions when functionalizing this compound with electrophiles (e.g., aldehydes, isocyanates)?

  • Methodological Answer :

  • Schiff base formation : Condensation with aldehydes (e.g., 5-bromothiophene-2-carbaldehyde) is performed under anhydrous conditions with molecular sieves to minimize hydrolysis .
  • Thiourea/urea derivatives : React with isothiocyanates/isocyanates in polar aprotic solvents (e.g., DMF) at 0–5°C to control exothermicity .

Q. How do steric and electronic effects of the 3-methoxy group influence reactivity in cross-coupling or catalytic applications?

  • Methodological Answer : The electron-donating methoxy group enhances nucleophilicity at the aromatic ring, favoring electrophilic substitution. Steric hindrance at the 3-position is minimal, enabling efficient coupling in Suzuki-Miyaura reactions. Computational studies (DFT) can model charge distribution and predict regioselectivity .

Q. What are the challenges in scaling up reactions involving this compound, and how are exotherms managed?

  • Methodological Answer : Exothermic reactions (e.g., reductions with NaBH₄) require controlled addition rates and cooling (e.g., ice baths). Pilot-scale syntheses use flow reactors to improve heat dissipation and reduce byproduct formation .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural analysis?

  • Methodological Answer : Contradictions arise from dynamic processes (e.g., hindered rotation). Variable-temperature NMR or 2D techniques (COSY, NOESY) clarify exchange phenomena. Conflicting MS peaks may indicate isotopic patterns or adducts, resolved via collision-induced dissociation (CID) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N1-(3-Methoxyphenyl)ethane-1,2-diamine
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N1-(3-Methoxyphenyl)ethane-1,2-diamine

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